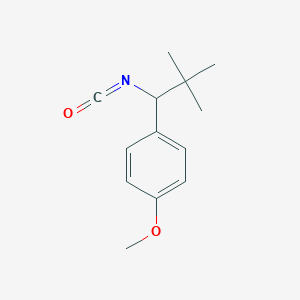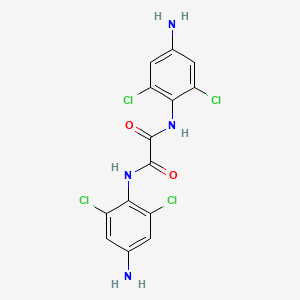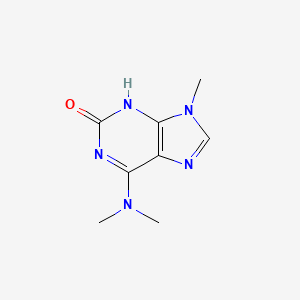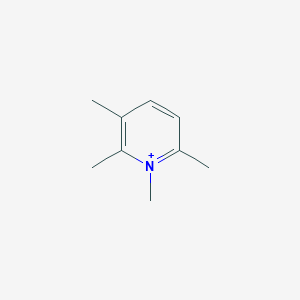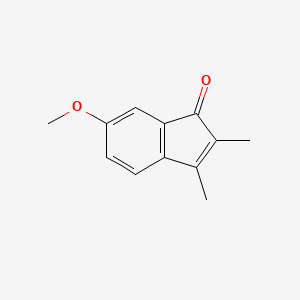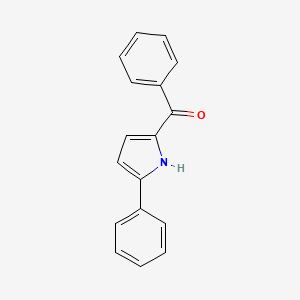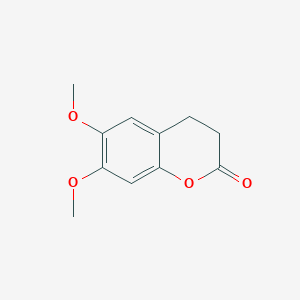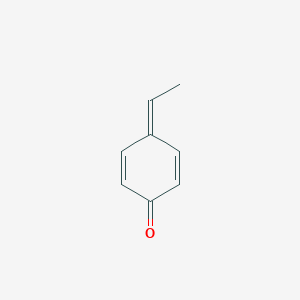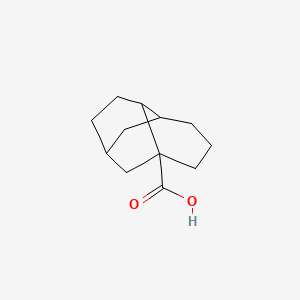![molecular formula C14H19Br2NO B14635203 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-33-7](/img/structure/B14635203.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H18Br2N2O This compound is characterized by the presence of two bromine atoms, a phenol group, and a cyclohexylmethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenol derivative, followed by the introduction of the cyclohexylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions include quinones, debrominated phenols, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
- 2,6-Dibromo-4-methylphenol
- 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
53500-33-7 |
|---|---|
Molekularformel |
C14H19Br2NO |
Molekulargewicht |
377.11 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol |
InChI |
InChI=1S/C14H19Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2 |
InChI-Schlüssel |
NPFSTXMXKZGJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


